molecular formula C10H11NO B052284 3,4,6-Trimethylbenzo[d]isoxazole CAS No. 118251-97-1

3,4,6-Trimethylbenzo[d]isoxazole

Cat. No.: B052284
CAS No.: 118251-97-1
M. Wt: 161.2 g/mol
InChI Key: MQNLOSUZXRWPIB-UHFFFAOYSA-N
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Description

3,4,6-Trimethylbenzo[d]isoxazole is a high-purity, structurally defined heterocyclic compound of significant interest in synthetic and medicinal chemistry research. Its core structure, featuring a fused isoxazole-benzene ring system with strategically placed methyl groups, makes it a versatile and valuable synthetic intermediate. The methyl substituents at the 3, 4, and 6 positions influence the molecule's electron density, steric profile, and overall lipophilicity, which can be critical for tuning the properties of target molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,6-trimethyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-6-4-7(2)10-8(3)11-12-9(10)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNLOSUZXRWPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of Benzo D Isoxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR or ¹³C NMR data for 3,4,6-Trimethylbenzo[d]isoxazole could be retrieved. For related benzo[d]isoxazole structures, the chemical shifts of the aromatic and methyl protons in ¹H NMR, and the corresponding carbon signals in ¹³C NMR, are highly dependent on the substitution pattern. Without experimental data, any prediction of these shifts for this compound would be purely theoretical. Similarly, advanced 2D NMR techniques such as ¹H-¹H NOESY and HMBC, which are crucial for confirming the precise connectivity and spatial relationships of atoms within a molecule, have not been reported for this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an organic molecule provides valuable information about its functional groups. For a benzo[d]isoxazole derivative, one would expect to observe characteristic absorption bands corresponding to C=N, C=C, and C-O-N stretching and bending vibrations. However, no experimentally obtained IR spectrum for this compound is available to provide specific wavenumber data.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and fragmentation pattern of a compound. While the exact mass of this compound can be calculated from its molecular formula (C₁₀H₁₁NO), no experimental mass spectra, which would reveal its characteristic fragmentation pathways under ionization, have been published.

Elemental Analysis

Elemental analysis provides the percentage composition of elements in a compound, which is a fundamental aspect of its characterization. Although the theoretical elemental composition of this compound can be calculated, no reported experimental values from synthesized samples could be found.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is an indispensable analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of novel chemical entities. Although specific crystallographic data for this compound is not publicly available in the reviewed scientific literature, the application of this technique to closely related benzo[d]isoxazole derivatives provides significant insights into the structural characteristics of this class of compounds.

The process of single-crystal X-ray diffraction involves irradiating a single crystal of a compound with a focused X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a detailed three-dimensional model of the electron density of the molecule can be constructed. From this electron density map, the precise location of each atom in the crystal lattice is determined.

For benzo[d]isoxazole derivatives, single-crystal X-ray diffraction studies reveal key structural features. For instance, in the crystal structure of related heterocyclic compounds, the planarity of the bicyclic benzo[d]isoxazole ring system is a significant characteristic. The fusion of the benzene (B151609) and isoxazole (B147169) rings results in a relatively rigid structure. The precise bond lengths within the isoxazole ring, particularly the N-O bond, and the C-N and C-O double bonds, are critical parameters that can be accurately measured. These parameters provide insight into the electronic distribution and aromaticity of the heterocyclic system.

Furthermore, the technique elucidates the packing of molecules in the crystal lattice, which is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. The substituents on the benzo[d]isoxazole core play a crucial role in directing these intermolecular interactions. For example, the presence of hydrogen bond donors or acceptors can lead to the formation of specific hydrogen-bonding networks, influencing the crystal's stability and physical properties.

While awaiting specific experimental data for this compound, the crystallographic analysis of analogous structures serves as a valuable predictive tool for its anticipated solid-state conformation and packing arrangement.

Chemical Reactivity and Transformations of the Benzo D Isoxazole Core

Ring Opening Reactions

The cleavage of the relatively weak N-O bond is a hallmark of isoxazole (B147169) chemistry and a key transformation for the benzo[d]isoxazole core. This ring-opening can be initiated by various means, including reduction, base catalysis, and photochemical methods, leading to the formation of valuable synthetic intermediates.

Reductive ring opening of isoxazoles can be achieved using reagents like molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water, which cleaves the N-O bond to yield β-aminoenones. This transformation highlights the susceptibility of the isoxazole ring to reduction. Another important ring-opening pathway is the Kemp elimination, where a strong base can cleave the N-O bond to produce a 2-hydroxybenzonitrile (B42573) species. wikipedia.org This base-catalyzed ring-opening is a fundamental reaction of 1,2-benzisoxazoles. wikipedia.org

Furthermore, the isoxazole ring can be opened through enzymatic action. For instance, cytochrome P450 enzymes have been shown to mediate the ring opening of isoxazole-containing compounds.

Reaction Type Reagents/Conditions Product Type Reference
Reductive CleavageMo(CO)₆, waterβ-Aminoenones
Base-CatalyzedStrong base2-Hydroxybenzonitrile wikipedia.org
EnzymaticCytochrome P450Ring-opened metabolites

Halogenation Reactions (Bromination, Iodination)

The benzene (B151609) portion of the benzo[d]isoxazole ring system can undergo electrophilic halogenation. The position of halogenation is directed by the existing substituents on the ring. For the parent benzo[d]isoxazole, the electronic properties of the isoxazole ring influence the regioselectivity of the substitution.

Bromination of dihydro-acenaphtho[1,2-d]isoxazole derivatives using N-bromosuccinimide (NBS) has been shown to yield complex mixtures, including monobrominated products. rsc.org The bromination of benzo[1,2-d:4,5-d']bis( acs.orgnih.govthiadiazole) has also been studied, indicating that the benzo-fused ring is susceptible to electrophilic attack. researchgate.netresearchgate.net In the case of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives, the introduction of a halogen at the 5-position has been noted. nih.gov A patented method describes the bromination of benzo[d]isoxazol-3-ol (B1209928) to produce 5,6-dibromobenzo[d]isoxazol-3-ol. google.com

Iodination of isoxazoles can be achieved using reagents like N-iodosuccinimide (NIS) in the presence of trifluoroacetic acid (TFA), leading to the formation of 4-iodoisoxazoles. beilstein-journals.org An iodine(III)-mediated [3+2] cyclization has been utilized for the synthesis of benzo[d]isoxazole-4,7-diols, showcasing a method that involves an iodine reagent. acs.orgacs.org

Halogenation Type Reagent Substrate Example Product Reference
BrominationN-Bromosuccinimide (NBS)Dihydro-acenaphtho[1,2-d]isoxazoleMonobromo-derivatives rsc.org
BrominationBromineBenzo[d]isoxazol-3-ol5,6-Dibromobenzo[d]isoxazol-3-ol google.com
IodinationN-Iodosuccinimide (NIS)/TFA3,5-Disubstituted isoxazoles4-Iodoisoxazoles beilstein-journals.org
IodinationIodobenzene diacetatePhenol and nitrile oxidesBenzo[d]isoxazole-4,7-diols acs.orgacs.org

Intramolecular Electrophilic Aromatic Substitution (SEAr) Reactions

Intramolecular electrophilic aromatic substitution (SEAr) reactions are powerful tools for the construction of polycyclic systems. In the context of the benzo[d]isoxazole core, a suitably positioned electrophile can attack the electron-rich benzene ring to form a new fused ring. These reactions typically require a Lewis or Brønsted acid catalyst to generate the electrophilic species. masterorganicchemistry.com

Intramolecular cyclization of phenolic azomethines to form benzoxazoles, a related heterocyclic system, can be mediated by reagents like Dess-Martin periodinane, highlighting the utility of intramolecular cyclization strategies. organic-chemistry.org Tandem nitroso-ene/intramolecular cyclizations have also been reported for the synthesis of benzo[c]isoxazol-3(1H)-imines. nih.gov

Arylation Reactions

Direct arylation of the benzo[d]isoxazole core, a type of C-H activation/functionalization reaction, provides an efficient route to introduce aryl groups without the need for pre-functionalized starting materials. Palladium-catalyzed reactions are commonly employed for this purpose. These reactions typically involve the coupling of a benzo[d]isoxazole with an aryl halide or its equivalent.

The specific position of arylation on the benzo[d]isoxazole ring can be controlled by the reaction conditions and the directing effects of substituents. For instance, palladium-catalyzed direct arylation has been used to synthesize 2-aryl(benzo)oxazoles, a closely related class of compounds.

Cycloaddition and Photocycloaddition Reactions

The isoxazole ring within the benzo[d]isoxazole structure can participate in cycloaddition reactions, acting as a diene or a dipolarophile. These reactions provide access to a variety of complex heterocyclic systems.

A notable example is the [3+2] cycloaddition of nitrile oxides with alkynes or alkenes, which is a fundamental method for the synthesis of the isoxazole ring itself and can be applied to build upon the benzo[d]isoxazole core. nih.govnih.gov Intramolecular nitrile oxide cycloaddition (INOC) is a powerful strategy for constructing bicyclic and polycyclic isoxazole-containing molecules. nih.govnih.gov

Photocycloaddition reactions offer another avenue for the transformation of the benzo[d]isoxazole system. Upon photochemical activation, the isoxazole ring can undergo rearrangements and additions that are not accessible under thermal conditions.

Cycloaddition Type Reactants Key Features Reference
[3+2] Dipolar CycloadditionNitrile oxides and alkynes/alkenesFundamental for isoxazole synthesis nih.govnih.gov
Intramolecular Nitrile Oxide Cycloaddition (INOC)Tethered nitrile oxides and dipolarophilesForms fused ring systems nih.govnih.gov

Photoisomerization Processes

Photoisomerization represents a significant reaction pathway for isoxazoles, leading to the formation of various structural isomers. Upon irradiation with UV light, the benzo[d]isoxazole ring can undergo complex rearrangements. A common photoisomerization pathway for isoxazoles involves the formation of an oxazole, proceeding through intermediates such as azirines.

The photochemical transformation of 3,5-dimethylisoxazole (B1293586) has been studied, revealing multiple reaction pathways. acs.org These photoisomerization processes are often mechanistically complex and can lead to a diverse array of products, highlighting the rich photochemistry of the isoxazole ring system.

Domino Transformation and Rearrangement Pathways

Domino, or tandem, reactions are highly efficient synthetic strategies that involve the formation of multiple bonds in a single synthetic operation. The benzo[d]isoxazole core can be a substrate for such transformations, where an initial reaction triggers a cascade of subsequent steps.

For example, an electrochemical four-component domino reaction has been developed for the assembly of isoxazole motifs. nih.govsemanticscholar.org Copper-catalyzed three-component domino reactions have also been employed to synthesize 2,1-benzoisoxazole-containing 1,2,3-triazoles from o-bromoacetophenones, aldehydes, and sodium azide. acs.org These examples underscore the potential of the benzo[d]isoxazole scaffold to participate in complex, multi-step transformations leading to high molecular complexity from simple starting materials.

A domino reductive Nef reaction/cyclization of β-nitroenones has been used to synthesize 3,5-disubstituted isoxazoles, showcasing another elegant tandem process. rsc.org

Domino Reaction Type Key Reactants Catalyst/Conditions Product Type Reference
Electrochemical Four-ComponentAldehyde, alkene, tert-butyl nitrite (B80452)Electricity3,5-Disubstituted isoxazoles nih.govsemanticscholar.org
Copper-Catalyzed Three-Componento-Bromoacetophenone, aldehyde, sodium azideCopper2,1-Benzoisoxazole-containing 1,2,3-triazoles acs.org
Reductive Nef/Cyclizationβ-NitroenonesTin(II) chloride dihydrate3,5-Disubstituted isoxazoles rsc.org

Reactions Involving Thioynol Ethers

A notable transformation of the isoxazole ring system involves its reaction with thioynol ethers. Research has demonstrated a novel zinc-catalyzed reaction between isoxazoles and thioynol ethers, which proceeds via an unprecedented 1,2-sulfur migration to yield valuable β-keto enamides. nih.govnih.gov This reaction represents a significant, non-noble metal-catalyzed transformation of isoxazoles with alkynes.

The proposed mechanism for this reaction involves the initial nucleophilic attack of the isoxazole on a Zn(II)-ligated thioynol ether. nih.gov This is followed by the cleavage of the weak N-O bond within the isoxazole ring. For 3,4,6-trimethylbenzo[d]isoxazole, the presence of the electron-donating methyl group at the 3-position may enhance the nucleophilicity of the isoxazole nitrogen, potentially facilitating the initial attack on the thioynol ether.

The general course of this transformation is depicted in the following reaction scheme:

Reaction Scheme: Zinc-Catalyzed Reaction of Isoxazoles with Thioynol Ethers

Generated code

A plausible mechanism, based on computational studies, suggests the formation of a vinyl zinc intermediate, which then undergoes cleavage of the isoxazole N-O bond. nih.gov This is followed by a 1,2-sulfur migration to afford the final β-keto enamide product. The trimethyl substitution on the benzo[d]isoxazole core is not expected to fundamentally alter this mechanistic pathway, although it may influence the reaction rates and yields.

Table 1: Representative Zinc-Catalyzed Reaction of Isoxazoles with Thioynol Ethers

Isoxazole ReactantThioynol Ether ReactantCatalystProductYield (%)Reference
IsoxazolePhenylthioethyneZn(OTf)2N-(1-(phenylthio)vinyl)acetamide~70% nih.gov

This table presents a representative example from the literature for the general isoxazole ring system, as specific data for this compound is not available.

Spectroscopic Data

Due to the lack of specific experimental data for this compound, the following tables provide representative spectroscopic data for analogous substituted benzo[d]isoxazole and isoxazole derivatives to offer an insight into the expected spectral characteristics.

Table 2: Representative ¹H and ¹³C NMR Spectroscopic Data for Substituted Isoxazoles

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3,5-diphenylisoxazoleCDCl₃7.91–7.81 (m, 4H, ArH), 7.53–7.43 (m, 6H, ArH), 6.84 (s, 1H, isoxazole-H)170.3, 162.9, 130.1, 129.9, 129.0, 128.9, 128.8, 127.4, 126.7, 125.7, 97.4 rsc.org
3-phenyl-5-(p-tolyl)isoxazoleCDCl₃7.87 (dt, J = 3.9, 2.2 Hz, 2H, ArH), 7.73 (d, J = 8.2 Hz, 2H, ArH), 7.53–7.39 (m, 3H, ArH), 7.28 (d, J = 7.9 Hz, 2H, ArH), 6.77 (s, 1H, isoxazole-H), 2.40 (s, 3H, CH₃)170.5, 162.8, 140.4, 129.8, 129.6, 129.1, 128.8, 126.7, 125.6, 124.6, 96.8, 21.4 rsc.org

Table 3: Representative Mass Spectrometry and IR Spectroscopy Data for Benzo[d]isoxazole Derivatives

CompoundMolecular FormulaMass Spectrum (m/z)IR (cm⁻¹)Reference
2-(but-3-enyl)benzo[d]isoxazol-3(2H)-oneC₁₁H₁₁NO₂[M+H]⁺ expected1777.88 (>C=O) organic-chemistry.org
Benzo[d]isoxazol-3-olC₇H₅NO₂135.12Not specified organic-chemistry.org

Role of Benzo D Isoxazoles As Versatile Synthetic Scaffolds

Building Blocks for Diverse Chemical Architectures

The benzo[d]isoxazole nucleus serves as a versatile building block for the creation of a wide array of chemical architectures. The inherent reactivity of the isoxazole (B147169) ring, particularly its susceptibility to ring-opening reactions under various conditions (e.g., reductive or basic conditions), allows for its transformation into other functional groups. This reactivity is a powerful tool for synthetic chemists to introduce diversity into molecular structures. For instance, the reductive cleavage of the N-O bond in the isoxazole ring can lead to the formation of ortho-hydroxy-substituted aromatic ketones or nitriles, which are themselves valuable intermediates for the synthesis of other heterocyclic systems.

Furthermore, the benzene (B151609) ring of the benzo[d]isoxazole scaffold can be functionalized through electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can modulate the electronic properties and biological activity of the resulting molecules. The combination of isoxazole ring chemistry and aromatic substitution provides a rich platform for generating diverse molecular frameworks.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry, a technique used to synthesize a large number of different but structurally related molecules in a short period, has benefited from the use of isoxazole-based scaffolds. rsc.orgnih.gov The generation of isoxazole-based combinatorial libraries has been employed in drug discovery to identify new therapeutic agents. rsc.orgnih.gov Although specific examples focusing on 3,4,6-trimethylbenzo[d]isoxazole are not prominent, the general principles apply.

The utility of the benzo[d]isoxazole scaffold in combinatorial library synthesis stems from its ability to be readily functionalized at multiple positions. By systematically varying the substituents on the aromatic ring and potentially on the isoxazole moiety, large libraries of compounds can be generated. These libraries can then be screened for biological activity, leading to the identification of lead compounds for drug development. The solid-phase synthesis of isoxazole-based libraries has been demonstrated, which facilitates the automation of the synthesis process and the purification of the products. rsc.org

Library Synthesis Approach Key Reactions Potential Diversity Points on Benzo[d]isoxazole
Solid-Phase SynthesisAttachment to resin, functionalization, cleavageSubstituents on the benzene ring, functional groups attached to the isoxazole ring
Parallel SynthesisSimultaneous synthesis in multiple reaction vesselsVaried starting materials for the benzene and isoxazole ring formation

Utilization in the Development of Sequence-Defined Oligomers and Polymers

Sequence-defined oligomers and polymers are macromolecules in which the sequence of monomers is precisely controlled. mdpi.com This level of control is inspired by biological polymers like proteins and DNA and allows for the creation of synthetic materials with highly specific functions. While the direct incorporation of this compound into sequence-defined polymers is not widely reported, the concept of using rigid heterocyclic building blocks is an active area of research.

The rigid and planar nature of the benzo[d]isoxazole scaffold can impart specific conformational constraints on a polymer chain. By incorporating such units, it is possible to create oligomers and polymers with well-defined three-dimensional structures. The synthesis of such materials often relies on iterative coupling reactions, where monomers are added one by one to a growing chain. mdpi.com The functional handles on the benzo[d]isoxazole core would be crucial for its incorporation into such a synthetic scheme.

Material Science Applications of Benzo[d]isoxazole Derivatives

The unique electronic and photophysical properties of the benzo[d]isoxazole ring system have led to its exploration in various material science applications.

Photochromic materials are compounds that can reversibly change their color upon exposure to light. This property is of interest for applications such as optical data storage, smart windows, and molecular switches. While research on this compound itself is scarce, isoxazole-containing diarylethenes have been synthesized and shown to exhibit remarkable photochromism in both solution and solid-state polymer films. nih.govrsc.org These molecules undergo a reversible cyclization reaction upon irradiation with UV light, leading to a change in their absorption spectrum and thus their color. rsc.org The thermal stability and fatigue resistance of these materials are key parameters for their practical application.

Photochromic Diarylethene Component Switching Wavelengths Observed Color Change Potential Application
Isoxazole-thienyl perfluorocyclopenteneUV/VisibleColorless to Red/PurpleOptical Storage, Molecular Switches

Electrochemical probes are molecules that can be used to detect the presence of specific analytes through changes in their electrochemical properties. The benzo[d]isoxazole scaffold, with its electron-rich aromatic system and heteroatoms, can be designed to interact with specific target molecules. Upon binding, the electronic properties of the benzo[d]isoxazole derivative would be altered, leading to a measurable change in its redox potential or current response. While specific examples for this compound are not documented, the general principle of using heterocyclic compounds as electrochemical sensors is well-established.

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that uses a molecular dye to absorb light and generate an electric current. The design of the dye is crucial for the efficiency of the solar cell. The dye molecule typically consists of a donor, a π-bridge, and an acceptor group. The benzo[d]isoxazole moiety, with its aromatic and heterocyclic character, could potentially be incorporated into the structure of a DSSC dye, for instance, as part of the π-conjugated spacer. Its electronic properties could be tuned by introducing different substituents to optimize the light absorption and charge transfer processes within the solar cell. Although no specific use of this compound in DSSCs has been reported, the broader class of heterocyclic compounds is extensively used in this field.

High Energy Materials

The benzo[d]isoxazole scaffold, while not as commonly employed as other nitrogen-rich heterocycles like triazoles or tetrazoles, presents an interesting platform for the design of novel energetic materials. The inherent energy of the isoxazole ring, coupled with the potential for introducing explosophoric groups (e.g., nitro, nitramino, azido (B1232118) groups) onto the benzene ring, makes it a candidate for the development of high-energy-density materials (HEDMs). frontiersin.org The design of new energetic materials focuses on achieving a balance between high detonation performance and low sensitivity to external stimuli like impact and friction. frontiersin.org

Research into energetic materials based on isoxazole-containing scaffolds has demonstrated the potential of this heterocyclic system. For instance, the synthesis of polyazido-methyl derivatives of isoxazole has been explored for applications as energetic plasticizers and melt-cast explosives. ijpcbs.com While direct studies on This compound as a high-energy material are not extensively documented, the principles governing the design of other energetic materials suggest that appropriate functionalization of this scaffold could lead to compounds with desirable energetic properties.

Table 1: Detonation Properties of Selected Heterocyclic Energetic Materials

CompoundDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)
TNT (2,4,6-Trinitrotoluene)1.65690019.0
RDX (1,3,5-Trinitro-1,3,5-triazinane)1.82875034.0
HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine)1.91910039.0
bis(1,2,4-oxadiazole)bis(methylene) dinitrate1.8328180-

This table presents data for well-known energetic materials and a related isoxazole-based compound to provide context for the potential of heterocyclic scaffolds in this field. Data for this compound is not available.

Liquid Crystal Development

The rigid and anisotropic molecular structure of the benzo[d]isoxazole scaffold makes it a promising candidate for the design of liquid crystals. Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal, and their molecular organization is highly dependent on the shape and electronic characteristics of the constituent molecules. beilstein-journals.orgresearchgate.net The isoxazole ring, with its significant dipole moment and polarizability, is a key feature that can promote the formation of mesophases (liquid crystalline phases). beilstein-journals.orgnih.gov

The position of the methyl groups on the benzo[d]isoxazole ring is also significant. The substitution pattern affects the molecule's symmetry and polarity, which are determining factors for the type and stability of the resulting mesophase. For instance, the lateral methyl group at the 4-position and the terminal methyl groups at the 3- and 6-positions in This compound would create a specific molecular profile that influences how the molecules pack in the liquid crystalline state. Research on other heterocyclic liquid crystals has shown that even subtle changes in the substitution pattern can have a profound impact on the mesomorphic properties. researchgate.net

While specific studies on the liquid crystalline properties of This compound are limited, the general principles of liquid crystal design suggest that this scaffold could be a valuable component in the synthesis of new mesogenic materials. By incorporating this trimethyl-substituted core into larger molecules with appropriate flexible side chains, it may be possible to create novel liquid crystals with tailored properties for applications in displays, sensors, and other advanced technologies.

Future Research Directions in the Chemistry of Benzo D Isoxazole Compounds

Advancements in Green and Sustainable Synthetic Methodologies for Benzo[d]isoxazoles

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For benzo[d]isoxazoles, research is increasingly focused on reducing the use of hazardous reagents and solvents, improving energy efficiency, and utilizing renewable resources.

Key Developments:

Eco-friendly Protocols: Researchers have developed simple and efficient one-pot, three-component reactions for synthesizing isoxazole (B147169) derivatives using natural catalysts like fruit juices (e.g., Cocos nucifera L. juice, Solanum lycopersicum L. juice, and Citrus limetta juice). nih.gov These methods offer moderate to excellent yields, shorter reaction times, and reduce the need for strong acids or bases, representing a sustainable and eco-friendly approach. nih.gov

Solvent-Free and Aqueous Conditions: The use of task-specific ionic liquids under solvent-free conditions has been explored for the synthesis of related heterocyclic systems, a strategy that can be adapted for benzo[d]isoxazoles. nih.gov Similarly, performing reactions in water, such as the synthesis of 3,4,5-trisubstituted isoxazoles via [3 + 2]-cycloaddition, aligns with the principles of green chemistry. nih.gov The use of Gluconic acid aqueous solution as a recyclable medium has also been reported for the synthesis of isoxazol-5(4H)-ones. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to synthesize various isoxazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.gov This technique enhances the efficiency of cycloaddition and condensation reactions, which are central to forming the isoxazole ring. nih.govnih.gov

Table 1: Comparison of Green Synthesis Methodologies for Isoxazole Derivatives

Methodology Catalyst/Medium Key Advantages Reference
Fruit Juice Catalysis Cocos nucifera L. juice Sustainable, eco-friendly, good yields, short reaction times. nih.gov
Aqueous Synthesis Water Environmentally benign, circumvents competing reactions. nih.gov
Microwave-Assisted Various (e.g., base in THF/water) Reduced reaction times, high efficiency, improved yields. nih.gov
Ionic Liquids Butylmethylimidazolium salts Recyclable, excellent yields, environmentally friendly. nih.gov
Gluconic Acid Solution Gluconic acid in water Efficient, recyclable medium. researchgate.net

Exploration of Novel Catalytic Systems for Benzo[d]isoxazole Derivatization and Functionalization

Catalysis is at the heart of chemical synthesis, and the development of novel catalytic systems is crucial for creating complex benzo[d]isoxazole architectures with high efficiency and selectivity.

Key Areas of Exploration:

Palladium Catalysis: Palladium-catalyzed reactions are powerful tools for C–H activation and annulation, enabling the construction of the benzo[d]isoxazole ring from readily available starting materials like N-phenoxyacetamides and aldehydes. rsc.org This approach allows for the simultaneous formation of C–C and C=N bonds. rsc.org

Copper Catalysis: Copper-catalyzed cycloadditions are highly reliable for generating isoxazoles. organic-chemistry.org Copper(I) acetylides react readily with nitrile oxides to produce 3,4-disubstituted isoxazoles. organic-chemistry.org Furthermore, copper-catalyzed cascade reactions have been developed for the synthesis of benzo[d]isothiazol-3(2H)-ones, a related sulfur-containing scaffold, suggesting potential crossover applications in benzo[d]isoxazole synthesis. mdpi.com

Hypervalent Iodine Catalysis: Hypervalent iodine(III) species have been shown to efficiently catalyze the intramolecular oxidative cycloaddition of alkyne-tethered aldoximes to yield polycyclic isoxazole derivatives. mdpi.com This method is notable for its high yields and the generation of a catalytically active species from common reagents. mdpi.com

Gold Catalysis: Gold(III) chloride has been used as a catalyst for the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles under moderate conditions, offering a selective route to 3-substituted, 5-substituted, or 3,5-disubstituted products. organic-chemistry.org

Integration of Advanced Computational Approaches for Deeper Mechanistic Understanding and Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, providing deep insights that guide experimental work.

Applications in Benzo[d]isoxazole Chemistry:

Mechanistic Insights: Computational studies help elucidate complex reaction mechanisms, such as the nonconcerted pathway involving metallacycle intermediates in the copper(I)-catalyzed synthesis of isoxazoles. organic-chemistry.org This understanding is vital for optimizing reaction conditions and expanding the scope of synthetic methods.

Rational Drug Design: Molecular docking and virtual screening are used to predict the binding of benzo[d]isoxazole derivatives to biological targets. doolittlesco-op.caacs.org This allows for the rational design of new compounds with enhanced potency and selectivity. For instance, computational modeling has been instrumental in developing benzo[d]isoxazole-based BET inhibitors for cancer therapy and in understanding their binding modes within the BRD4 bromodomain. acs.org

Spectroscopic Characterization: High-level computational analysis is essential for interpreting spectroscopic data. It has been used to accurately predict the rotational frequencies of isoxazole derivatives, which is a prerequisite for their detection in complex environments like the interstellar medium. nih.gov

Development of High-Throughput Synthesis and Screening Strategies for New Benzo[d]isoxazole Architectures

To accelerate the discovery of new bioactive compounds, high-throughput synthesis (HTS) and screening methods are becoming increasingly important. These strategies enable the rapid generation and evaluation of large libraries of compounds.

Strategies and Applications:

Combinatorial Chemistry: The principles of "click chemistry," such as the alkyne/nitrile oxide cycloaddition, are well-suited for HTS. researchgate.net This reaction's reliability and mild conditions allow for the creation of diverse libraries of benzo[d]isoxazole conjugates by combining various building blocks. researchgate.net

Library Synthesis: Efficient, multi-component reactions are being developed to synthesize libraries of related heterocyclic systems, such as benzodiazepines, which can be adapted for benzo[d]isoxazole scaffolds. nih.gov These methods often use readily available starting materials to quickly generate structural diversity.

Biological Screening: Once synthesized, these libraries are screened against various biological targets to identify lead compounds. For example, libraries of benzo[d]isoxazole derivatives have been synthesized and screened for their anticonvulsant, anticancer, and antimicrobial activities. nih.govresearchgate.netnih.govnih.gov

Expanding the Use of Benzo[d]isoxazole Moieties in Emerging Fields of Chemical Science and Technology

While the benzo[d]isoxazole scaffold is well-established in medicinal chemistry, its unique electronic and structural properties make it a candidate for applications in other advanced scientific fields.

Emerging Applications:

Medicinal Chemistry: The primary focus remains on discovering novel therapeutic agents. Recent research has identified benzo[d]isoxazole derivatives as potent and selective inhibitors of crucial biological targets, including hypoxia-inducible factor (HIF)-1α for cancer treatment and the NaV1.1 sodium channel for epilepsy. nih.govnih.gov The scaffold is also being explored for developing new treatments for neurodegenerative disorders, infections, and inflammatory diseases. nih.govrsc.org

Agrochemicals: The isoxazole ring is present in commercial herbicides, indicating the potential for developing new benzo[d]isoxazole-based agrochemicals. nih.gov

Materials Science: The structural rigidity and potential for π-π stacking of the benzo[d]isoxazole system make it an interesting building block for functional organic materials. nih.gov Research in this area could lead to the development of new materials for electronics or photonics.

Astrochemistry: The successful spectroscopic characterization of isoxazole derivatives has opened the door to searching for these prebiotic molecules in interstellar space, which could provide insights into the origin of life. nih.gov

Table 2: Investigated Biological Activities of Benzo[d]isoxazole Derivatives

Biological Activity Target/Mechanism Reference
Anticancer HIF-1α transcription inhibition, BET bromodomain inhibition acs.orgnih.gov
Anticonvulsant Selective blocking of NaV1.1 voltage-gated sodium channels nih.gov
Antitubercular Inhibition of Mycobacterium tuberculosis nih.gov
Antimicrobial Inhibition of various bacteria and fungi nih.govresearchgate.net
Anti-inflammatory COX inhibition nih.govnih.gov
Antiviral Inhibition of viral replication (e.g., HIV) nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,4,6-trimethylbenzo[d]isoxazole, and how can reaction yields be improved?

  • Methodology :

  • Route 1 : Condensation of substituted hydrazides with benzaldehyde derivatives under reflux in DMSO, followed by distillation under reduced pressure and crystallization (65% yield achieved for structurally similar triazole derivatives) .
  • Route 2 : Use of nitroethane oxidation to form acetaldehyde intermediates, which react with aromatic aldehydes via Schiff base formation (applicable to aromatic isoxazole derivatives) .
    • Yield Optimization :
  • Extend reflux time (e.g., 18–24 hours) to enhance intermediate formation.
  • Use polar aprotic solvents (e.g., DMSO) to stabilize reactive intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its regioisomers?

  • Key Spectral Markers :

  • ¹H NMR : Methyl groups at positions 3, 4, and 6 produce distinct splitting patterns due to proximity to electronegative oxygen and nitrogen atoms. For example, the C-6 methyl group shows deshielding (~δ 2.4–2.6 ppm) due to anisotropic effects from the isoxazole ring .
  • IR : A strong absorption band at ~1610–1630 cm⁻¹ confirms the C=N stretching of the isoxazole core .
  • Mass Spectrometry : Fragmentation patterns (e.g., loss of CH₃ groups or cleavage of the N–O bond) distinguish substitution patterns .

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., anticancer, anti-inflammatory)?

  • Anticancer :

  • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Apoptosis induction via flow cytometry (Annexin V/PI staining) .
    • Enzyme Inhibition :
  • Glutathione reductase (GR) and glutathione S-transferase (GST) inhibition assays using purified human enzymes (IC₅₀ determination) .

Advanced Research Questions

Q. How do substituents on the isoxazole ring influence binding to therapeutic targets like HSP90 or tubulin?

  • Structure-Activity Relationship (SAR) Insights :

  • HSP90 Inhibition : 3,4,5-Trisubstituted isoxazoles (e.g., NVP-AUY922) exhibit enhanced binding via hydrogen bonding with Asp93 and Asn51 residues. Methyl groups at positions 3 and 4 improve hydrophobic interactions .
  • Tubulin Polymerization : Electron-withdrawing substituents (e.g., halogens) at position 5 disrupt colchicine-binding site interactions, reducing polymerization rates .
    • Methodology :
  • Molecular docking (AutoDock Vina) and MD simulations (AMBER) to map binding modes .

Q. What computational strategies resolve contradictions in experimental data (e.g., divergent inhibition mechanisms)?

  • Case Study : Conflicting reports on GR inhibition (uncompetitive vs. non-competitive) by 3-(4-chlorophenyl)isoxazole derivatives.

  • Resolution :
  • Perform kinetic assays (Lineweaver-Burk plots) to validate inhibition type .
  • Use DFT (B3LYP/6-311+G(d,p)) to model electron density distribution and identify reactive sites influencing enzyme binding .
    • Cross-Validation : Combine QM/MM simulations with experimental IC₅₀ values to reconcile mechanistic discrepancies .

Q. How can green chemistry principles be applied to synthesize this compound derivatives?

  • Eco-Friendly Methods :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) and solvent use .
  • Aqueous-Phase Reactions : Use water as a solvent for cyclocondensation, leveraging hydrogen-bonding interactions to stabilize intermediates .
    • Catalysis :
  • Organocatalysts (e.g., N-heterocyclic carbenes) enable metal-free synthesis, avoiding heavy metal contamination .

Data Interpretation and Experimental Design

Q. What statistical approaches address variability in biological assay results (e.g., IC₅₀ discrepancies across studies)?

  • Strategies :

  • Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate robust IC₅₀ values .
  • Apply machine learning (e.g., differential reaction fingerprint models) to predict reaction yields and biological activity trends from limited datasets .

Q. How do photolysis and thermolysis pathways impact the stability of this compound in drug formulations?

  • Degradation Studies :

  • Photolysis : UV irradiation (254 nm) induces N–O bond cleavage, forming nitrile and ketone byproducts .
  • Thermolysis : At >150°C, methyl group migration leads to isomerization or ring-opening .
    • Stabilization :
  • Use light-protective packaging and antioxidants (e.g., BHT) in formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.